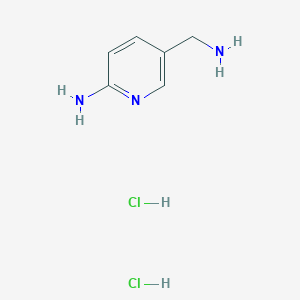

5-(Aminomethyl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHJMEDEJJTZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Aminomethyl)pyridin-2-amine dihydrochloride synthesis routes

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Introduction

5-(Aminomethyl)pyridin-2-amine is a critical pyridine-based building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a primary aromatic amine at the 2-position and a primary alkyl amine at the 5-position, makes it a versatile scaffold for constructing complex molecular architectures. The dihydrochloride salt form is typically preferred due to its enhanced stability, crystallinity, and solubility in aqueous media, facilitating its use in subsequent synthetic steps and in the formulation of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route often depends on the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The two most prevalent and logical strategies involve:

-

Route A: Reduction of a Cyano Precursor. This pathway leverages the well-established chemistry of reducing a nitrile group. It begins with the synthesis of 2-Amino-5-cyanopyridine, which is then subjected to reduction to yield the target diamine.

-

Route B: Functionalization of a Methyl Precursor. This approach starts with a readily available methylpyridine derivative, such as 2-Amino-5-methylpyridine. The methyl group is first activated via halogenation and then converted to the aminomethyl group through nucleophilic substitution.

This guide will dissect each route, providing a mechanistic rationale for each transformation and detailed experimental protocols.

Route A: Synthesis via Reduction of 2-Amino-5-cyanopyridine

This route is highly effective and proceeds in two key stages: the synthesis of the cyanopyridine intermediate and its subsequent reduction. The nitrile group serves as a stable and readily available precursor to the aminomethyl functionality.

Logical Flow for Route A

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Recognizing the limited availability of specific data for the dihydrochloride salt, this document synthesizes information on the free base, 5-(Aminomethyl)pyridin-2-amine, and provides expert insights into the expected properties and behavior of its dihydrochloride form. This approach ensures a scientifically grounded and practical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: A Versatile Scaffold for Modern Drug Design

5-(Aminomethyl)pyridin-2-amine is a disubstituted pyridine derivative featuring a primary aliphatic amine and a primary aromatic amine. This unique arrangement of functional groups makes it a highly valuable scaffold in the design and synthesis of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, offers favorable pharmacokinetic properties, while the two distinct amine groups provide reactive handles for a variety of chemical transformations.

The dihydrochloride salt form of this compound is of particular interest for drug development. The protonation of the basic nitrogen centers significantly enhances aqueous solubility and stability, facilitating its use in biological assays and formulation studies. This guide will delve into the chemical properties, synthesis, and potential applications of this important research chemical.

Physicochemical Properties: A Tale of Two Forms

The following tables summarize the known properties of the free base, 5-(Aminomethyl)pyridin-2-amine, and the expected properties of its dihydrochloride salt.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-2-amine (Free Base)

| Property | Value | Source |

| CAS Number | 156973-09-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₉N₃ | --INVALID-LINK--[2] |

| Molecular Weight | 123.16 g/mol | --INVALID-LINK--[2] |

| Boiling Point | 292.6°C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 155.8°C | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Soluble in organic solvents like methanol and ethanol | - |

Table 2: Expected Physicochemical Properties of this compound

| Property | Expected Value | Rationale |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Addition of two HCl molecules |

| Molecular Weight | 196.08 g/mol | Addition of two HCl molecules |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts |

| Melting Point | Significantly higher than the free base | Salt formation increases lattice energy |

| Solubility | High solubility in water and polar protic solvents | Ionic nature of the salt |

| Stability | More stable to air and oxidation than the free base | Protonation of amines reduces reactivity |

Synthesis and Characterization: From Free Base to Dihydrochloride Salt

The synthesis of this compound is typically achieved in a two-step process: synthesis of the free base followed by salt formation.

Synthesis Workflow

References

An Investigator's Technical Guide to the Biological Activity of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Preamble: Charting the Unexplored Potential of a Novel Aminopyridine

To the hands of the innovator—the researcher, the scientist, the pioneer in drug development—this document serves not as a static data sheet, but as a strategic roadmap. The compound , 5-(Aminomethyl)pyridin-2-amine dihydrochloride, represents a largely unexplored entity within the vast and pharmacologically rich class of aminopyridines. Direct literature on this specific molecule is sparse; therefore, this guide is constructed upon a foundation of expert-driven inference and established methodologies. We will leverage the well-documented biological activities of the aminopyridine scaffold to hypothesize potential targets and construct a rigorous, multi-tiered experimental plan to elucidate its true biological character.

This guide is designed to be a self-validating system of inquiry. Each proposed experimental step is not merely a suggestion but a logical progression, designed to build a comprehensive biological profile of the compound, from broad cytotoxicity to specific molecular interactions. We will proceed with the intellectual rigor required to transform a novel chemical entity into a well-characterized pharmacological tool, and perhaps, a therapeutic lead.

Molecular Profile and Physicochemical Characteristics

This compound belongs to the aminopyridine family, organic compounds containing both a pyridine ring and an amino group.[1] The presence of the pyridine nitrogen atom makes it a unique heterocyclic compound, capable of hydrogen bonding with biological receptors, which can enhance pharmacokinetic properties.[2] The dihydrochloride salt form suggests enhanced aqueous solubility, a desirable trait for biological testing.[3]

| Property | Predicted Characteristic | Rationale & Significance |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Based on core structure and dihydrochloride salt. |

| Appearance | White to light brown crystalline solid.[4] | Typical for aminopyridine salts. |

| Solubility | Soluble in water and alcohols.[4] | Dihydrochloride salt form enhances polarity and solubility in aqueous buffers used for biological assays. |

| Basicity (pKa) | Two basic centers: the pyridine nitrogen and the exocyclic amino groups.[1] | Influences ionization state at physiological pH, affecting membrane permeability and receptor interactions. |

| Reactivity | The amino groups can act as nucleophiles.[3] | Potential for covalent interactions or metabolic transformation. |

Hypothesized Biological Targets and Therapeutic Areas

The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a range of indications including oncology and central nervous system (CNS) disorders.[2] Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the biological activity of this compound.

-

Neuropharmacology: Many aminopyridines interact with the CNS. 4-Aminopyridine is known to block potassium channels, leading to its use in neurological conditions.[5] Furthermore, derivatives have been developed as potent 5-HT1A receptor agonists with antidepressant potential.[6]

-

Oncology: The pyridine ring is a key pharmacophore in numerous anticancer agents.[2] Aminopyridine derivatives have shown promise as inhibitors of receptor tyrosine kinases like c-Met[7] and as androgen receptor antagonists for prostate cancer.[8]

-

Enzyme Inhibition: The structural motifs present suggest potential as an enzyme inhibitor. For instance, specific aminopyridines are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[9]

This leads to our primary investigational pathways:

-

General Cytotoxicity and Antiproliferative Activity

-

Modulation of CNS Targets (Ion Channels, Receptors)

-

Specific Enzyme Inhibition (e.g., NOS isoforms)

-

Cardiovascular Safety (hERG Channel Activity)

A Phased Experimental Workflow for Biological Characterization

A logical, phased approach is critical to efficiently and comprehensively characterize a novel compound. We will proceed from broad, high-throughput in vitro screens to more specific mechanistic studies, followed by targeted in vivo validation.

Phase 1: In Vitro Profiling - The Broad Net

The initial phase aims to quickly assess the compound's general bioactivity and identify potential safety liabilities.

This assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A promising anticancer agent should show a significantly lower IC₅₀ in cancer cells compared to non-malignant cells.[14]

Assessing cardiotoxicity early is crucial. Inhibition of the hERG potassium channel can prolong the QT interval, increasing the risk of fatal arrhythmias.[15]

Principle: An automated patch-clamp system measures the ionic currents through hERG channels stably expressed in a cell line (e.g., HEK293). The inhibition of this current by the test compound is quantified.[15][16]

Step-by-Step Methodology:

-

Cell Preparation: Culture hERG-expressing HEK293 cells and harvest them on the day of the experiment. Resuspend the cells in an external buffer solution at a density of 1-2 x 10⁶ cells/mL.[15]

-

System Setup: Prime the automated patch-clamp system (e.g., QPatch) with internal and external solutions.[16]

-

Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound. Include a vehicle control (e.g., 0.5% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[15][16]

-

Experiment Execution: The automated system performs cell capture, sealing, and whole-cell configuration. A specific voltage protocol is applied to elicit hERG currents.[15][17]

-

Holding Potential: -80 mV

-

Depolarization Step: +20 mV

-

Repolarization Step: -50 mV (to measure the peak tail current)

-

-

Data Acquisition: Record baseline currents, then apply the vehicle control followed by increasing concentrations of the test compound. Measure the peak tail current at each concentration until a steady-state block is achieved.[15]

-

Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Phase 2: Mechanistic Deep Dive

If Phase 1 reveals promising activity in a particular area, the next step is to elucidate the mechanism of action.

If CNS activity is suspected, a radioligand binding assay can determine the compound's affinity for a specific target, such as the 5-HT1A receptor.[6]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.[6][18]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[6]

-

Assay Setup (96-well plate):

-

Total Binding: Add membrane preparation, radioligand ([³H]8-OH-DPAT), and assay buffer.[6]

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).[6]

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[19]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]

-

Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC₅₀ of the test compound and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Phase 3: In Vivo Validation

Promising in vitro candidates must be evaluated in a living system to assess efficacy and overall physiological effects.

This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer drug.[20]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[20][21]

Step-by-Step Methodology:

-

Cell Preparation: Culture a human cancer cell line (e.g., A549) that showed sensitivity in vitro. Harvest the cells and resuspend them in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of ~5 x 10⁷ cells/mL.[20]

-

Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (~5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[20][22]

-

Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

-

Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[20][22] Monitor the body weight and overall health of the animals.

-

Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treated and control groups to determine efficacy.

This is a common behavioral model used to screen for antidepressant-like effects.[23][24]

Principle: The test is based on the observation that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[23][24]

Step-by-Step Methodology:

-

Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[25]

-

Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility for the test session. Remove, dry, and return the rats to their home cages.[23][24]

-

Drug Administration: Administer the test compound, a positive control (e.g., Imipramine), or vehicle at specific time points before the test session (e.g., 24h, 5h, and 1h prior).[25]

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back in the water for a 5-minute test session. The session is typically video-recorded for later analysis.[23]

-

Behavioral Scoring: A trained observer, blind to the treatment groups, scores the video for the duration of time spent in three behaviors:

-

Immobility: Making only the movements necessary to keep the head above water.

-

Swimming: Actively moving around the cylinder.

-

Climbing: Making active upward-directed movements with forepaws against the cylinder wall.

-

-

Data Analysis: Compare the duration of immobility between the treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[24]

Summary & Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy to systematically investigate the biological activity of this compound. By progressing through this workflow, researchers can build a robust data package that defines the compound's cytotoxic profile, identifies its molecular targets, and validates its efficacy in preclinical models. A positive result in any of these pathways—be it selective anticancer activity or potent CNS modulation—would warrant further investigation into its mechanism of action, pharmacokinetics, and toxicology, paving the way for its development as a novel pharmacological agent. The journey from a chemical structure to a potential therapeutic begins with a logical and rigorous plan of inquiry, as detailed herein.

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. invivobiosystems.com [invivobiosystems.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. fda.gov [fda.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. In vivo xenograft tumor growth assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. research.ucc.ie [research.ucc.ie]

- 25. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Research Applications of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 5-(Aminomethyl)pyridin-2-amine dihydrochloride. While direct literature on this compound is sparse, its structural components—the 2-aminopyridine core and the 5-(aminomethyl) substituent—provide a strong foundation for predicting its utility in several key areas of drug discovery and chemical biology. This document will explore its potential as a kinase inhibitor, an ion channel modulator, and an antimicrobial agent, offering scientifically grounded hypotheses, detailed experimental protocols, and a roadmap for future investigation.

The 2-Aminopyridine Scaffold: A Foundation of Versatility

The 2-aminopyridine moiety is a low molecular weight, functionalized heterocycle that serves as a versatile building block in the synthesis of diverse bioactive molecules.[2] Its simple design allows for straightforward chemical modifications, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3] Several FDA-approved drugs, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine core, underscoring its therapeutic relevance.[1]

The nitrogen atoms in the 2-aminopyridine scaffold can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.[4] This inherent binding capability is a key reason for its success in drug discovery programs.

Structural and Physicochemical Profile of this compound

This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and an aminomethyl group at the 5-position. The dihydrochloride salt form enhances its aqueous solubility, a crucial property for biological testing and potential formulation.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Based on chemical structure |

| Molecular Weight | 200.08 g/mol | Calculated from the molecular formula |

| Solubility | High in aqueous solutions | Presence of two primary amine groups and the dihydrochloride salt form |

| pKa | Multiple values expected | Due to the two basic amine groups and the pyridine nitrogen |

| Reactivity | Nucleophilic primary amines | The amino and aminomethyl groups can participate in various chemical reactions for further derivatization |

The presence of the aminomethyl group is significant, as this functionality is found in numerous pharmaceuticals and can influence pharmacokinetic and pharmacodynamic properties.[5][6][7][8] It can act as a flexible linker, allowing the molecule to adopt different conformations to bind effectively to a target.

Potential Research Application I: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] Numerous aminopyridine derivatives have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNK),[10] cyclin-dependent kinases (CDKs),[11][12][13][14] epidermal growth factor receptor (EGFR),[15] and tropomyosin receptor kinase (TRK).[16]

Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 5-(aminomethyl) group provides a vector for synthetic elaboration to target specific sub-pockets within the kinase domain, thereby enhancing potency and selectivity.

Experimental Workflow: Kinase Inhibitor Screening

Caption: Workflow for kinase inhibitor discovery using this compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: JNK1)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 96-well plate, combine the kinase buffer, a fluorescently labeled peptide substrate, ATP, and the test compound.

-

Enzyme Addition: Initiate the reaction by adding recombinant JNK1 enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

-

Detection: Read the fluorescence signal on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Research Application II: Ion Channel Modulation

Aminopyridines are well-known modulators of voltage-gated potassium (K+) channels.[4][17][18][19] 4-Aminopyridine (fampridine) is a clinically approved drug that improves walking in patients with multiple sclerosis by blocking K+ channels and enhancing action potential conduction in demyelinated axons.[20] Recent studies have also shown that aminopyridines can potentiate voltage-activated calcium (Ca2+) channels, suggesting a broader role in regulating neuronal excitability and neurotransmitter release.[21]

Hypothesis: this compound may act as a modulator of voltage-gated ion channels. The aminopyridine core can interact with the pore region of K+ channels, while the positively charged aminomethyl group at the 5-position could influence the binding affinity and selectivity for different channel subtypes. Its potential dual action on both K+ and Ca2+ channels could have significant implications for treating neurological disorders.

Experimental Workflow: Ion Channel Modulator Characterization

Caption: Workflow for characterizing the ion channel modulating activity of the compound.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Culture cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv1.1).

-

Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.

-

Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Recording: Apply voltage protocols to elicit ion currents and record the baseline activity.

-

Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Analyze the data to determine the effect of the compound on channel function.

Potential Research Application III: Antimicrobial Agents

The 2-aminopyridine scaffold is present in various compounds with demonstrated antibacterial and antifungal activity.[1][3][22] These compounds can act through diverse mechanisms, including inhibition of essential enzymes or disruption of cell membrane integrity. The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Hypothesis: this compound could serve as a lead structure for the development of new antimicrobial agents. The basic amine functionalities may facilitate interaction with and disruption of the negatively charged bacterial cell envelope. Furthermore, this scaffold can be derivatized to target specific microbial enzymes. Its potential applications could extend to agents against neglected tropical diseases, where aminopyridine derivatives have shown promise.[23]

Experimental Workflow: Antimicrobial Agent Discovery

Caption: Workflow for the discovery of antimicrobial agents based on the compound.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include positive (no compound) and negative (no inoculum) growth controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

Proposed Synthetic Route:

-

Starting Material: 2-Chloro-5-(chloromethyl)pyridine.

-

Amination of the Chloromethyl Group: Reaction with a protected amine source (e.g., potassium phthalimide followed by hydrazinolysis) or direct amination with ammonia under pressure to yield 5-(aminomethyl)-2-chloropyridine.[24]

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position can be displaced by an amino group. This can be achieved through various methods, such as reaction with ammonia or a protected amine in the presence of a copper or palladium catalyst (Buchwald-Hartwig amination).

-

Deprotection (if necessary) and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to afford the final product, this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity. Its structural features, particularly the privileged 2-aminopyridine scaffold, suggest a high potential for biological activity. The most promising avenues for immediate research lie in its evaluation as a scaffold for kinase inhibitors, a modulator of neuronal ion channels, and a novel class of antimicrobial agents. The proposed experimental workflows provide a clear path for initiating these investigations. Future work should focus on the synthesis of a library of derivatives, particularly through modification of the aminomethyl group, to perform structure-activity relationship studies and optimize for potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics | Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics | springermedicine.com [springermedicine.com]

- 8. Stereoselective aspects in the pharmacokinetics and pharmacodynamics of acenocoumarol and its amino and acetamido derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 10. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 21. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a key pyridine-based intermediate in medicinal chemistry. It details the compound's discovery and historical context through the evolution of its synthetic methodologies, provides detailed experimental protocols for its preparation, and discusses its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Properties

5-(Aminomethyl)pyridin-2-amine, also known as 2-amino-5-(aminomethyl)pyridine, is a versatile heterocyclic amine. Its structure, featuring a pyridine ring with an amino group at the 2-position and an aminomethyl group at the 5-position, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.

Chemical and Physical Properties of 2-Amino-5-methylpyridine

| Property | Value |

| CAS Number | 1603-41-4[1][2] |

| Molecular Formula | C6H8N2[1][2] |

| Molecular Weight | 108.14 g/mol [1][2] |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 76-77 °C |

| Boiling Point | ~227 °C at 760 mmHg |

| Flash Point | ~118 °C |

Note: The properties listed are for 2-Amino-5-methylpyridine, a key precursor, and are intended to provide a general understanding of the physicochemical characteristics of this class of compounds.

Discovery and Historical Context

The specific discovery of 5-(Aminomethyl)pyridin-2-amine is not documented in a singular, seminal publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for 2,5-disubstituted pyridines, a scaffold of significant interest in medicinal chemistry.

An early and notable method for the synthesis of the related compound, 2-amino-5-methylpyridine, was described in a 1948 patent. This process involved the reaction of 3-methylpyridine with sodamide in an inert diluent at elevated temperature and pressure[3]. This foundational work on the amination of pyridine derivatives laid the groundwork for the synthesis of more complex molecules.

A significant milestone in the synthesis of the free base, 2-amino-5-(aminomethyl)pyridine, is detailed in a 1995 patent. This patent outlines a process for its preparation from a substituted methylene-glutaconic acid dinitrile, indicating that by this time, the compound was a known and valuable intermediate[4]. This suggests that the initial synthesis and characterization of 5-(Aminomethyl)pyridin-2-amine likely occurred in an industrial or academic research setting focused on the development of novel pharmaceutical agents, with its discovery being part of the broader exploration of pyridine-containing compounds.

Synthetic Pathways

Several synthetic routes to 5-(Aminomethyl)pyridin-2-amine have been developed, reflecting the evolution of synthetic organic chemistry. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity.

Synthesis from Methylene-Glutaconic Acid Dinitrile (Patented Method)

As disclosed in US Patent 5,478,944, 2-amino-5-(aminomethyl)pyridine can be prepared by reacting a substituted methylene-glutaconic acid dinitrile with ammonia, followed by hydrogenation in the presence of a catalyst[4].

Caption: Patented synthesis of 2-amino-5-(aminomethyl)pyridine.

Experimental Protocol:

-

A substituted methylene-glutaconic acid dinitrile is reacted with 3 to 20 moles of ammonia at a temperature between 50°C and 200°C[4].

-

The resulting intermediate is then hydrogenated in the presence of a suitable hydrogenation catalyst with hydrogen at a partial pressure of 10 to 250 bar to yield 2-amino-5-(aminomethyl)pyridine[4].

Synthesis via Reduction of 2-Amino-5-cyanopyridine

A common and versatile method for the synthesis of aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine. This approach is particularly useful when the cyanopyridine precursor is readily available.

References

- 1. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 4. US5478944A - Process for the preparation of 2-amino-5-aminomethyl-pyridine - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Mechanistic Elucidation of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: From Synthetic Intermediate to Therapeutic Candidate

In the vast landscape of chemical compounds, many molecules begin their journey not as therapeutic agents, but as versatile building blocks for the synthesis of more complex structures. 5-(Aminomethyl)pyridin-2-amine dihydrochloride is one such molecule, primarily recognized for its utility in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.[1] While its role as a synthetic intermediate is well-established, its intrinsic biological activity and specific mechanism of action remain largely uncharted territory. This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive roadmap for the scientific community to systematically investigate and potentially unveil the therapeutic promise of this intriguing 2-aminopyridine derivative.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Furthermore, specific substitutions on the pyridine ring have led to potent and selective inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS).[5] This precedent strongly suggests that this compound may possess a latent mechanism of action worthy of exploration. This document provides a structured, field-proven approach to transition this molecule from a chemical reagent to a potential lead compound through a rigorous, multi-stage investigational process.

Part 1: Foundational Physicochemical & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. This initial phase ensures the quality and consistency of the test article and provides crucial insights for subsequent experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C6H10Cl2N3 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 199.07 g/mol | Influences diffusion, membrane permeability, and pharmacokinetics. |

| Appearance | Solid (form may vary) | Important for formulation and handling considerations. |

| Solubility | Dihydrochloride salt form enhances water solubility | Critical for preparing stock solutions for biological assays and potential formulation. |

| pKa | Data not readily available | Essential for predicting ionization state at physiological pH, which impacts receptor binding and membrane transport. |

| LogP | Data not readily available | A key indicator of lipophilicity, influencing permeability, and potential for blood-brain barrier penetration. |

Experimental Protocol 1: Comprehensive Physicochemical Characterization

Objective: To experimentally determine the fundamental physicochemical properties of this compound.

Methodology:

-

Purity Assessment (HPLC-UV/MS):

-

Dissolve the compound in a suitable solvent (e.g., water or methanol).

-

Inject onto a reverse-phase C18 column.

-

Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Monitor at multiple UV wavelengths (e.g., 254 nm, 280 nm) and confirm mass by mass spectrometry.

-

Causality: High purity (>95%) is essential to ensure that any observed biological activity is attributable to the compound of interest and not impurities.

-

-

Solubility Determination (Thermodynamic Solubility Assay):

-

Add an excess of the compound to a series of buffers at different pH values (e.g., 2.0, 5.0, 7.4).

-

Shake at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

-

Filter the saturated solutions and quantify the concentration of the dissolved compound by HPLC-UV.

-

Causality: Understanding pH-dependent solubility is critical for designing in vitro assays and predicting oral absorption.

-

-

pKa Determination (Potentiometric Titration or UV-Metric Method):

-

Dissolve the compound in water.

-

Titrate with a standardized solution of NaOH while monitoring the pH.

-

The inflection points in the titration curve correspond to the pKa values.

-

Causality: The pKa values will dictate the charge state of the molecule at physiological pH, which is a primary determinant of its interaction with biological targets.

-

-

LogP/LogD Determination (Shake-Flask Method):

-

Dissolve the compound in a biphasic system of n-octanol and a buffer at pH 7.4.

-

Shake vigorously to allow for partitioning between the two phases.

-

Quantify the concentration of the compound in both the aqueous and octanol phases by HPLC-UV.

-

Calculate LogD = log([compound]octanol / [compound]aqueous).

-

Causality: LogD at physiological pH is a better predictor of drug-like properties than LogP, as it accounts for the ionization of the molecule.

-

Part 2: A Phased Approach to Unveiling the Mechanism of Action

The following sections outline a logical, tiered approach to systematically investigate the biological activity of this compound. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven mechanistic studies.

Phase I: Broad-Based Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify any potential biological activity. A combination of phenotypic screening and broad target-based assays is recommended.

Caption: Phase I screening workflow for this compound.

Objective: To assess the cytotoxic and cytostatic effects of the compound across a panel of diverse human cell lines.

Methodology:

-

Cell Line Panel: Select a diverse panel of cell lines, including:

-

Cancer cell lines from different tissues (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon).

-

A non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary cells).

-

-

Compound Treatment:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

-

Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

-

After the incubation period, add the lytic reagent that contains luciferase and its substrate.

-

Measure the luminescent signal, which is proportional to the amount of ATP and, therefore, the number of viable cells.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the compound concentration.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

Self-Validation: The inclusion of a non-cancerous cell line provides an initial assessment of selectivity. A significant difference in IC50 values between cancerous and non-cancerous cells would be a promising result.

-

Objective: To identify potential molecular targets within major druggable protein families.

Methodology:

-

Outsourcing to a Specialized Vendor: Utilize a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins Discovery, Reaction Biology).

-

Assay Format:

-

Kinase Panel: Typically involves incubating the compound at a fixed concentration (e.g., 10 µM) with a large panel of recombinant kinases and measuring the inhibition of kinase activity.

-

GPCR Panel: Often utilizes radioligand binding assays to assess the compound's ability to displace a known ligand from a panel of GPCRs.

-

-

Data Analysis:

-

Results are typically reported as a percentage of inhibition or displacement.

-

"Hits" are identified as targets that show significant inhibition (e.g., >50%) at the screening concentration.

-

Causality: This unbiased approach can reveal unexpected targets and provide the first clues towards a specific molecular mechanism.

-

Phase II: Hit Validation and Target Deconvolution

Once a "hit" is identified from Phase I, the next critical step is to validate this initial finding and confirm that the observed phenotype is a direct result of the compound's interaction with the putative target.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Therapeutic Targets for 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Abstract

5-(Aminomethyl)pyridin-2-amine dihydrochloride is a small molecule built on the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry known to form the core of numerous bioactive compounds.[1][2][3] While the specific biological targets of this particular compound are not yet elucidated, its chemical structure suggests significant therapeutic potential. This technical guide provides a comprehensive, multi-phase framework for researchers and drug development professionals to systematically identify and validate its therapeutic targets. The narrative outlines a logical progression from broad, hypothesis-generating screening to specific, mechanistic validation, emphasizing the causality behind experimental choices. Detailed protocols for key methodologies, including affinity purification-mass spectrometry and the Cellular Thermal Shift Assay (CETSA), are provided to ensure scientific rigor and reproducibility. This document serves as a strategic roadmap for unlocking the therapeutic promise of novel chemical entities like this compound.

Introduction: The 2-Aminopyridine Scaffold as a Foundation for Drug Discovery

The 2-aminopyridine moiety is a cornerstone in pharmaceutical development, valued for its simple, low-molecular-weight design that allows for the synthesis of diverse molecules with a wide spectrum of biological activities.[1][2] Marketed drugs containing this scaffold, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, underscore its therapeutic relevance.[4][5] Derivatives of 2-aminopyridine have demonstrated a vast array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, anticonvulsant, and anticancer properties.[4][6]

Notably, aminopyridine derivatives like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine are known blockers of voltage-gated potassium channels, a mechanism that has proven effective in treating neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8][9] Furthermore, the 2-aminopyridine scaffold has been successfully leveraged to develop potent and selective inhibitors for other critical target classes, including Janus kinase 2 (JAK2) and neuronal nitric oxide synthase (nNOS).[10][11]

Given this precedent, this compound represents a promising, yet uncharacterized, chemical entity. Its structure, featuring both an aromatic and an aliphatic amine, suggests multiple potential points of interaction with biological macromolecules. This guide outlines a systematic, multi-phase workflow to deorphanize this compound by identifying its molecular target(s) and elucidating its mechanism of action.

Phase I: Hypothesis Generation & High-Throughput Screening

The initial phase focuses on generating and narrowing down a broad list of potential targets using a combination of computational and high-throughput experimental methods. The goal is to efficiently identify biological systems where the compound elicits a measurable response.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets.[12]

-

Molecular Docking: This technique computationally places the 3D structure of this compound into the binding sites of a vast library of known protein structures.[13][14] The process calculates the binding affinity for each protein, ranking potential targets.[15] Given the prevalence of aminopyridines as kinase inhibitors, a primary screen should be conducted against a structural library of the human kinome.

-

Pharmacophore Modeling & Similarity Searching: This ligand-based approach identifies molecules with similar structural features that have known biological activities.[13] By searching databases like ChEMBL and PubChem for compounds structurally similar to our lead, we can infer potential targets based on the known activities of these analogs.

High-Throughput Phenotypic Screening

Phenotypic screening allows for the discovery of compounds that produce a desired biological effect in a cellular context, without a priori knowledge of the specific target.[16][17] This is a powerful, unbiased approach to begin understanding the compound's function.

A logical first step is to screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify any cytotoxic or cytostatic effects.

Protocol 1: Cell Viability Screening using CellTiter-Glo®

-

Cell Plating: Seed cells from various cancer cell lines into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the cells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only (DMSO) controls and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Phase II: Target Deconvolution & Initial Validation

Once a reproducible phenotype is observed (e.g., cytotoxicity in a specific cell line), the next phase focuses on identifying the specific molecular target responsible for this effect. This process, known as target deconvolution, employs a range of biochemical and proteomic techniques.[18][19]

Kinome Profiling

Based on the strong precedent for aminopyridines as kinase inhibitors, a direct, target-class-focused approach is highly warranted.[4][11] Large-scale kinase screening services provide a rapid and comprehensive method to assess a compound's potency and selectivity across the human kinome.[20][21]

Workflow: Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan®, Eurofins, Promega).[20][22][23] These platforms typically use competition binding assays or activity-based assays to measure the compound's interaction with hundreds of kinases simultaneously.[21][24]

Data Presentation: The results are typically presented as a percentage of inhibition at a given concentration, allowing for the identification of primary targets and potential off-targets.

| Table 1: Hypothetical Kinase Profiling Results (% Inhibition @ 1 µM) | ||||

| Kinase | % Inhibition | Kinase | % Inhibition | Kinase |

| JAK2 | 98% | ABL1 | 15% | EGFR |

| JAK3 | 95% | SRC | 12% | HER2 |

| TYK2 | 89% | LCK | 10% | MEK1 |

| JAK1 | 45% | FYN | 8% | ERK2 |

This table presents hypothetical data for illustrative purposes.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method for identifying proteins that physically interact with a small molecule.[18][25] The technique involves immobilizing the compound of interest and using it as "bait" to pull its binding partners out of a cell lysate for identification by mass spectrometry.[25][26]

Protocol 2: Photo-Affinity Chromatography for Target Identification

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates three key features: a photoreactive group (e.g., a diazirine) for covalent crosslinking, a reporter tag (e.g., biotin) for enrichment, and a linker connecting them to the parent molecule.[27]

-

Cell Lysate Preparation: Culture the cells identified in the phenotypic screen to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation & Crosslinking: Add the photo-affinity probe to the clarified cell lysate and incubate to allow for binding. Irradiate the mixture with UV light to activate the photoreactive group, forming a covalent bond between the probe and its target protein(s).[27]

-

Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged probe-protein complexes.[28]

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the list of identified proteins from the probe-treated sample to a control sample (e.g., treated with a structurally similar but inactive compound) to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary technique that allows for the confirmation of target engagement within intact, living cells.[29][30][31] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[29][32]

Protocol 3: Microplate-Based CETSA for Target Validation

-

Cell Treatment: Plate cells in a multi-well plate and treat with either vehicle (DMSO) or varying concentrations of this compound.

-

Heating Step: Heat the plate in a PCR cycler or a specialized instrument across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[33]

-

Lysis: Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).

-

Separation: Centrifuge the plate to pellet the precipitated (denatured) proteins.

-

Detection: Carefully collect the supernatant containing the soluble (non-denatured) proteins.

-

Quantification: Quantify the amount of the specific target protein (identified from AP-MS or kinome profiling) remaining in the soluble fraction using a standard protein detection method like Western Blotting or ELISA.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms direct target engagement in the cellular environment.[32][33]

Diagram 1: General Workflow for Small Molecule Target Identification

This diagram illustrates the integrated workflow from initial screening to definitive target validation.

Caption: A multi-phase approach to small molecule target identification.

Phase III: Mechanism of Action (MoA) Elucidation

With a validated target in hand, the final phase is to understand how the compound modulates the target's function and the downstream cellular consequences.

Biochemical Confirmation

Directly measuring the compound's effect on the purified target protein is essential for confirming its mechanism and quantifying its potency. If the identified target is a kinase (e.g., JAK2 from the hypothetical screen), an in vitro kinase activity assay is the gold standard.

Protocol 4: ADP-Glo™ Kinase Assay for IC₅₀ Determination

-

Reaction Setup: In a 384-well plate, combine the purified active kinase, the specific substrate peptide, and ATP at its Kₘ concentration.

-

Inhibitor Addition: Add serially diluted this compound to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Generation & Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

-

Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[22]

Cellular Pathway Analysis

Confirming that the compound affects the target's known signaling pathway in cells provides crucial mechanistic evidence. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate.

Protocol 5: Western Blot for Downstream Substrate Phosphorylation

-

Cell Treatment: Treat the relevant cell line with the compound at concentrations around its cellular GI₅₀ value for various time points. Include a vehicle control.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 if JAK2 is the target).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

-

Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading.

-

Analysis: A reduction in the phosphorylated substrate band in the compound-treated samples indicates on-target pathway inhibition.

Genetic Validation

The definitive test for on-target activity is to determine if genetically removing the target protein mimics the effect of the compound.

Workflow: Use siRNA or a CRISPR/Cas9 system to knock down or knock out the gene encoding the putative target protein. Then, perform the same phenotypic assay used in the initial screen (e.g., cell viability). If the cells with reduced target protein levels become resistant to this compound, it provides strong evidence that the compound's efficacy is mediated through this specific target.

Diagram 2: Hypothetical JAK-STAT Signaling Pathway Inhibition

This diagram shows the potential mechanism of action if the compound targets JAK2.

Caption: Inhibition of the JAK2-STAT3 signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its foundation on the pharmacologically versatile 2-aminopyridine scaffold. While its specific targets are currently unknown, the strategic, multi-layered approach detailed in this guide provides a robust and efficient pathway for its deorphanization. By logically progressing from broad, unbiased screening to highly specific biochemical and cellular validation, researchers can confidently identify its molecular target(s), elucidate its mechanism of action, and ultimately unlock its full therapeutic potential. This framework is not only applicable to the compound but also serves as a template for target identification campaigns for other novel chemical entities.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopiridines in the treatment of multiple sclerosis and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 21. kinaselogistics.com [kinaselogistics.com]

- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 24. assayquant.com [assayquant.com]

- 25. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 31. CETSA [cetsa.org]

- 32. news-medical.net [news-medical.net]

- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of 5-(Aminomethyl)pyridin-2-amine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The 2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3] The unique electronic and structural features of the 2-aminopyridine core allow it to form key hydrogen bond interactions within the active sites of enzymes, particularly kinases, making it a frequent component in the design of targeted inhibitors.[4][5] This guide focuses on a specific derivative, 5-(Aminomethyl)pyridin-2-amine dihydrochloride, and outlines a comprehensive in-vitro strategy to elucidate its biological potential, from initial toxicity screening to specific target engagement and mechanism of action studies.

Compound Profile: this compound

-

Structure:

-

IUPAC Name: this compound

-

Core Scaffold: 2-Aminopyridine

-

Key Functional Groups: Primary aromatic amine, benzylic primary amine, pyridine ring.

-

-

Physicochemical Properties (Predicted):

-

The dihydrochloride salt form suggests good aqueous solubility, which is advantageous for in-vitro assay preparation.

-

The primary amine groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

-

-

Hypothesized Biological Relevance:

-

Based on the extensive literature on 2-aminopyridine derivatives, this compound is a strong candidate for being a modulator of protein kinases or other ATP-binding enzymes.[4][5][6][7][8][9][10] Specifically, related structures have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and neuronal Nitric Oxide Synthase (nNOS).[5][8][10][11] Therefore, the in-vitro testing cascade will be designed with a focus on these target classes, while also maintaining a broader screen for unanticipated activities.

-

Foundational In-Vitro Assessment: Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to establish the general cytotoxicity profile of the compound. This initial step determines the appropriate concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad cellular toxicity.

Rationale for Assay Selection: Metabolic Activity as a Viability Marker

Multiple methods exist for assessing cytotoxicity, each with its own advantages and limitations.[12] For initial screening, assays that measure metabolic activity, such as the MTT and XTT assays, are robust, high-throughput, and cost-effective.[13] They provide a quantitative measure of cell viability by assessing the activity of mitochondrial dehydrogenases, which is generally proportional to the number of living cells.[14]

-

Expertise & Experience: The choice between MTT and XTT can depend on the specific cell line and experimental conditions. The XTT assay produces a water-soluble formazan product, eliminating a solubilization step required in the MTT assay and thereby reducing potential compound interference and simplifying the protocol. However, the MTT assay has a longer history of use and a vast body of comparative literature. We will describe the protocol for the XTT assay due to its operational advantages in a screening setting. It is crucial to choose the right cell type and standardize plating density and culture conditions to ensure reproducibility.[15][16]

Experimental Protocol: XTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces the viability of a selected cell line by 50% (IC50).

Materials:

-

Selected cancer cell line (e.g., HCT-116 colorectal carcinoma, known for high CDK8 expression).[8][9]

-

Complete cell culture medium.

-

96-well flat-bottom plates.

-

This compound stock solution (dissolved in sterile water or DMSO).

-

XTT labeling reagent and electron coupling reagent.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

XTT Reagent Preparation: Shortly before the end of the incubation, thaw the XTT labeling reagent and electron coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the XTT labeling solution to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity Summary

| Cell Line | Incubation Time (h) | Calculated IC50 (µM) [Hypothetical Data] |

| HCT-116 | 48 | 25.5 |

| A549 | 48 | 42.1 |

| PC-3 | 48 | >100 |

Tier 1 Target-Class Screening: Kinase and nNOS Inhibition

Based on the prevalence of the 2-aminopyridine scaffold in kinase and nNOS inhibitors, the next logical step is to screen the compound against these enzyme classes.[5][10][11]

Kinase Inhibition Profiling

Expertise & Experience: A broad kinase panel screen is the most efficient initial approach. However, for a more focused and cost-effective strategy, a smaller, representative panel can be selected based on published data for similar scaffolds. Given the known links between 2-aminopyridines and cancer-related pathways, Cyclin-Dependent Kinase 8 (CDK8) and Janus Kinase 2 (JAK2) are high-priority targets.[5][8][9][10]

Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To quantify the inhibitory effect of the compound on the activity of specific kinases.

-

Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Rationale: Several potent and selective nNOS inhibitors are based on the 2-aminopyridine scaffold.[11] nNOS is a key enzyme in neurotransmission, and its dysregulation is implicated in various neurological disorders.[14][17][18]

Experimental Protocol: nNOS Activity Assay (Griess Reagent System)

Objective: To measure the inhibition of NO production by nNOS.

-

Reaction Mixture: Prepare a reaction buffer containing nNOS, L-arginine (the substrate), NADPH, and calmodulin.

-

Inhibitor Addition: Add serial dilutions of this compound.

-